N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2-ethoxybenzaldehyde with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization with thiourea . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinone compounds.
Scientific Research Applications
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
- N-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
- N-(5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
Uniqueness
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the thiazolidinone ring contributes to its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C20H18N2O3S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+ |
InChI Key |
MCRRCTJMIVJIKL-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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